![molecular formula C13H9FN2OS B2589683 Benzothiazole, 2-(5-fluoro-3-pyridinyl)-5-methoxy- CAS No. 1485038-22-9](/img/structure/B2589683.png)
Benzothiazole, 2-(5-fluoro-3-pyridinyl)-5-methoxy-
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Overview
Description
Benzothiazole, 2-(5-fluoro-3-pyridinyl)-5-methoxy- is a chemical compound with the molecular formula C13H9FN2OS and a molecular weight of 260.29 . It is a derivative of benzothiazole, which is a heterocyclic compound with a bicyclic structure consisting of the fusion of a benzene ring and a thiazole ring .
Molecular Structure Analysis
The molecular structure of Benzothiazole, 2-(5-fluoro-3-pyridinyl)-5-methoxy- consists of a benzothiazole ring attached to a 5-fluoro-3-pyridinyl group and a methoxy group . The exact spatial arrangement of these groups can be determined through techniques such as X-ray crystallography or NMR spectroscopy. Unfortunately, the search results do not provide specific details about the molecular structure of this compound.Scientific Research Applications
- Researchers have investigated fluorinated benzothiazoles for their potential as anticancer agents, antimicrobial drugs, and other therapeutic applications .
- Benzothiazole derivatives, including fluorinated ones, are of interest as potential imaging agents for various biological applications, such as cancer detection and monitoring disease progression .
- While specific studies on this compound are scarce, its fluorinated nature suggests potential applications in crop protection or pest control .
- QO-58, a related compound with a fluoropyridine moiety, has been studied as an activator of KV7 channels with analgesic properties .
Medicinal Chemistry and Drug Development
Imaging Agents
Agricultural Chemistry
Ion Channel Modulation
Antibacterial Activity
Mechanism of Action
Target of Action
Compounds with similar structures have been shown to interact with various ion channels
Mode of Action
It is known that fluorinated compounds can alter the basicity and reactivity of molecules . This suggests that the compound might interact with its targets in a unique manner, potentially leading to changes in their function.
Biochemical Pathways
Fluorinated compounds are known to have unique physical, chemical, and biological properties , which could potentially affect various biochemical pathways.
Pharmacokinetics
Fluorinated compounds are known to have improved bioavailability and stability , which could impact the pharmacokinetics of this compound.
Result of Action
Fluorinated compounds are known to have unique properties that can lead to new functions and improved performance .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2-(5-fluoropyridin-3-yl)-5-methoxy-1,3-benzothiazole . For instance, the presence of fluorine atoms can improve the physical, biological, and environmental properties of the compound .
properties
IUPAC Name |
2-(5-fluoropyridin-3-yl)-5-methoxy-1,3-benzothiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9FN2OS/c1-17-10-2-3-12-11(5-10)16-13(18-12)8-4-9(14)7-15-6-8/h2-7H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GNICGMDJBIPMIE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)SC(=N2)C3=CC(=CN=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9FN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Benzothiazole, 2-(5-fluoro-3-pyridinyl)-5-methoxy- | |
CAS RN |
1485038-22-9 |
Source
|
Record name | 2-(5-fluoropyridin-3-yl)-5-methoxy-1,3-benzothiazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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